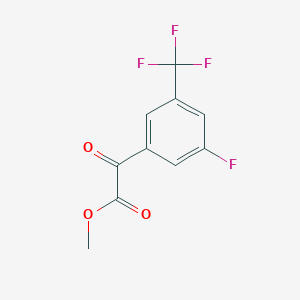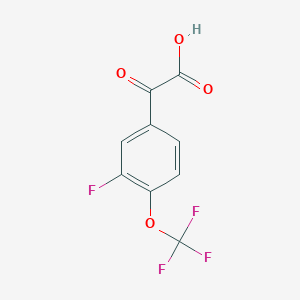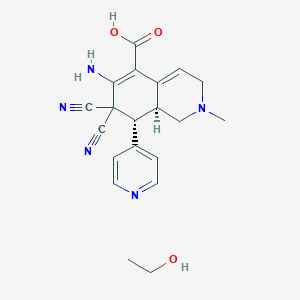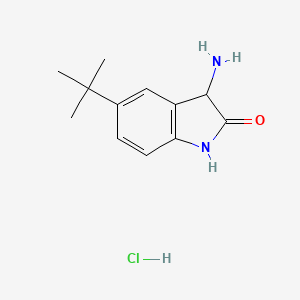
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride
Overview
Description
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core substituted with an amino group and a tert-butyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activity . These interactions can lead to the treatment of various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s known that the synthesis of indole derivatives can be run under solvent-free conditions , suggesting that the synthesis environment can impact the properties of the compound.
Biochemical Analysis
Biochemical Properties
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The compound’s interaction with enzymes such as cytochrome P450 and proteins involved in cell signaling pathways highlights its potential as a therapeutic agent. The nature of these interactions often involves binding to active sites or allosteric sites, leading to inhibition or activation of the target biomolecule.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in apoptosis, cell cycle regulation, and immune response . Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . Alternatively, it may interact with transcription factors, influencing the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different conditions . The degradation of the compound over time can lead to the formation of metabolites with distinct biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound may exhibit therapeutic effects, while high doses can lead to toxic or adverse effects . Threshold effects observed in these studies highlight the importance of dose optimization for achieving desired therapeutic outcomes. Toxicity studies have shown that high doses of the compound can cause liver and kidney damage, emphasizing the need for careful dose selection in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacokinetics and pharmacodynamics. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. For example, the compound’s presence in the nucleus may affect gene expression, while its localization in the mitochondria may impact cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with a ketone or aldehyde in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.
Substitution Reactions: The tert-butyl group can be introduced through Friedel-Crafts alkylation, where the indole core reacts with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various electrophiles and nucleophiles under appropriate conditions, such as Lewis acids or bases.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indoles with various functional groups .
Scientific Research Applications
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and tert-butyl groups on the indole core enhances its versatility in various applications compared to other indole derivatives .
Properties
IUPAC Name |
3-amino-5-tert-butyl-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-12(2,3)7-4-5-9-8(6-7)10(13)11(15)14-9;/h4-6,10H,13H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTFOCNLHQTLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461706-05-7 | |
| Record name | 2H-Indol-2-one, 3-amino-5-(1,1-dimethylethyl)-1,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Fluorophenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B1652442.png)
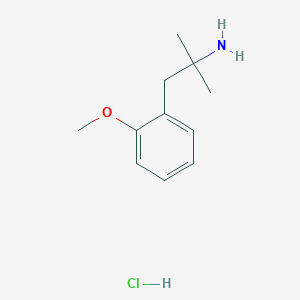
![[2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652444.png)
![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1652446.png)
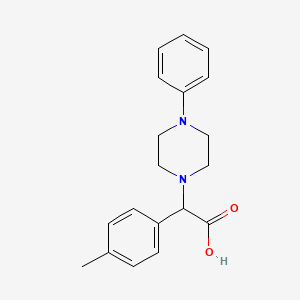
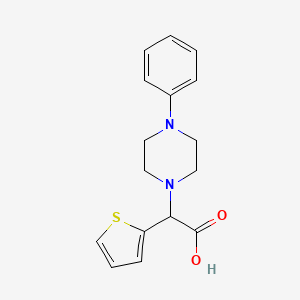
![tert-Butyl 2-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1652450.png)
![(4Z)-2-hydroxy-4-[[2-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1652455.png)
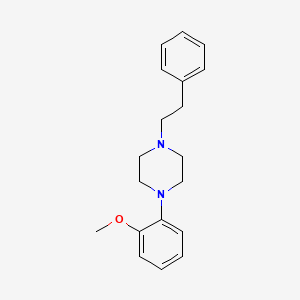
![methyl 2-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-ethylimidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1652457.png)
![2-(3-Oxo-3,5,6,7-tetrahydro-cyclopenta[c]pyridazin-2-yl)-propionic acid](/img/structure/B1652458.png)
